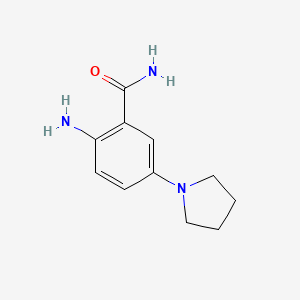

Benzamide, 2-amino-5-(1-pyrrolidinyl)-

Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

Benzamide, 2-amino-5-(1-pyrrolidinyl)- belongs to the extensive class of organic compounds known as benzamides. foodb.cahmdb.ca The defining feature of this class is a carboxamide group attached to a benzene (B151609) ring. foodb.cahmdb.ca Benzamides are a cornerstone in medicinal chemistry and are found in a significant portion of pharmaceuticals currently on the market. pharmaguideline.comnanobioletters.com The parent compound, benzamide, is a white solid and the simplest amide derivative of benzoic acid. wikipedia.org

Compounds in the benzamide class are recognized for a wide spectrum of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and antitumor activities. pharmaguideline.comnanobioletters.com They are generally crystalline solids with a characteristically bitter taste. pharmaguideline.com The stability of the benzamide scaffold makes it an excellent foundation for chemical modification, allowing researchers to synthesize a vast library of derivatives with tailored biological functions. pharmaguideline.com The versatility of this chemical class underpins the continued research into novel substituted benzamides for various therapeutic applications. researchgate.net

Overview of Structural Features and their Significance in Chemical Biology

The chemical identity and biological potential of Benzamide, 2-amino-5-(1-pyrrolidinyl)- are dictated by its distinct structural features: the benzamide core, an amino group at the 2-position, and a pyrrolidinyl ring at the 5-position.

Benzamide Scaffold: This central aromatic ring and its attached amide group provide a rigid framework. The amide group is a crucial functional group, capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), which is often critical for binding to biological targets like enzymes and receptors.

2-Amino Group: The primary amino (-NH2) group at the ortho-position is a strong electron-donating group. Its presence significantly influences the electronic properties of the aromatic ring. This group can also act as a hydrogen bond donor, potentially forming key interactions within a biological binding site. Studies on other amino-substituted benzamides have demonstrated that this moiety can be critical for activities such as antioxidant capacity. nih.govresearchgate.net

The combination of these functional groups creates a unique molecule with a specific three-dimensional shape and distribution of charge, which are the primary determinants of its interaction with biological macromolecules.

Table 1: Predicted Physicochemical Properties of 5-Amino-2-(1-pyrrolidinyl)-benzamide Note: Data for the isomeric compound 5-Amino-2-(1-pyrrolidinyl)-benzamide (CAS: 797814-03-0) is presented here as a reference.

| Property | Predicted Value |

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| Boiling Point | 406.5 ± 40.0 °C |

| Density | 1.244 ± 0.06 g/cm³ |

| pKa | 16.03 ± 0.50 |

| Data sourced from a predictive model. chemicalbook.com |

Scope and Research Trajectories Pertaining to Benzamide, 2-amino-5-(1-pyrrolidinyl)- and its Derivatives

Research into Benzamide, 2-amino-5-(1-pyrrolidinyl)- and structurally related compounds spans several areas of medicinal chemistry, driven by the diverse biological activities observed in the broader benzamide class. The specific combination of the amino and pyrrolidinyl substituents has prompted investigations into their potential as modulators of various biological systems.

Current and emerging research trajectories for these types of compounds include:

Central Nervous System Agents: Substituted benzamides are well-established as antipsychotic and neuroleptic agents. Research has shown that derivatives featuring a pyrrolidine (B122466) ring, such as cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, exhibit potent activity, suggesting that the pyrrolidinyl moiety is a key pharmacophore for CNS targets. nih.gov

Antiprion Activity: Novel benzamide derivatives that incorporate a pyrrolidinyl group have been synthesized and evaluated as potential therapeutic agents against prion diseases. nih.gov These compounds are being investigated for their ability to inhibit the conversion of the normal prion protein (PrPC) into its disease-causing form (PrPSc). nih.gov

Serotonin (B10506) Receptor Modulation: Certain benzamide derivatives containing a pyrrolidinyl substituent have shown a potent affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. nih.gov This line of research is relevant for developing treatments for disorders related to gastrointestinal motility. nih.gov

Antioxidant Properties: The presence of an amino group on the benzamide ring is a key feature in compounds designed to have antioxidant properties. nih.gov Research has shown that amino-substituted benzamides can act as effective free radical scavengers, and their activity can be tuned by the presence of other substituents on the aromatic ring. nih.govresearchgate.net

Anticancer Research: The benzamide scaffold is present in various anticancer agents. Researchers are exploring new derivatives, including those with amino acid and dipeptide couplings, as potential sigma-1 receptor modulators for their antiproliferative activity against cancer cell lines. researchgate.net

The research landscape indicates that the structural template of Benzamide, 2-amino-5-(1-pyrrolidinyl)- serves as a promising starting point for the development of new chemical entities with potential therapeutic applications.

Table 2: Research Findings on Related Benzamide Derivatives

| Derivative Class | Research Focus | Key Findings |

| 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide | Antiprion Agents | Derivatives show binding affinity for human PrP(C) and inhibit its conversion to PrP(Sc), indicating potential for treating prion diseases. nih.gov |

| 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide | 5-HT4 Receptor Ligands | This specific isomer demonstrated the most potent affinity for 5-HT4 receptors and was effective in promoting gastric emptying in rat models. nih.gov |

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-benzamides | Neuroleptic Activity | Compounds in this series were found to be highly potent inhibitors of apomorphine-induced stereotyped behavior, with some being significantly more active than haloperidol. nih.gov |

| N-arylbenzamides with amino and hydroxy/methoxy (B1213986) groups | Antioxidant Agents | Compounds showed significant antioxidant capacity, with protonated systems and the presence of electron-donating groups enhancing activity. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-10-4-3-8(7-9(10)11(13)15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNIRARSTODNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Benzamide, 2 Amino 5 1 Pyrrolidinyl and Analogues

Strategies for the Construction of the Benzamide (B126) Core

The formation of the amide bond is central to the synthesis of the benzamide core. This can be achieved through direct condensation of a carboxylic acid and an amine or via a two-step process involving the activation of the carboxylic acid.

Amidation Reactions of Benzoic Acid Derivatives

Direct amidation of benzoic acid derivatives with an amine is an atom-economical approach to forming the benzamide bond. This transformation is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, which hinders the nucleophilic attack of the amine on the carboxylic acid. To overcome this, catalytic methods are often employed.

Various catalysts have been developed to facilitate this direct coupling. Lewis acids such as boric acid and titanium(IV) complexes have proven effective. For instance, boric acid catalyzes the amidation of benzoic acid by forming a mixed anhydride (B1165640) intermediate in situ, which is more susceptible to nucleophilic attack by an amine. This method is considered environmentally benign as water is the only byproduct. Similarly, group (IV) metal complexes, including those of titanium (e.g., TiF₄) and zirconium (e.g., ZrCl₄), can catalyze direct amidation under mild conditions, accommodating a wide range of functional groups on both the benzoic acid and amine partners.

| Catalyst | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Boric Acid (B(OH)₃) | Toluene, reflux with Dean-Stark trap | Green, cost-effective, forms mixed anhydride intermediate | |

| Titanium Tetrafluoride (TiF₄) | Toluene, reflux | Effective for both aliphatic and aromatic acids/amines | |

| Zirconium(IV) Chloride (ZrCl₄) | THF, 70 °C | Good functional group tolerance |

Chlorination and Subsequent Amidation Approaches

A more traditional and highly reliable two-step method for benzamide synthesis involves the initial conversion of the benzoic acid to a more reactive acyl chloride. This activation step is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is a highly reactive electrophile.

In the second step, the isolated benzoyl chloride is treated with a suitable amine (or ammonia) to form the benzamide. This reaction is typically rapid and high-yielding. This approach is particularly useful when dealing with less reactive amines or when direct amidation methods prove inefficient. For aminobenzoic acids, care must be taken to avoid self-polymerization or unwanted side reactions at the amino group, which may necessitate the use of protecting groups.

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| 1. Activation (Chlorination) | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | |

| 1. Activation (Chlorination) | Oxalyl Chloride ((COCl)₂) | Alternative chlorinating agent, often used with a DMF catalyst | |

| 2. Amidation | Ammonia (B1221849) (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH) | Forms the amide bond via nucleophilic acyl substitution |

Pyrrolidinyl Moiety Incorporation Strategies

The introduction of the 5-(1-pyrrolidinyl) substituent onto the 2-aminobenzamide (B116534) scaffold requires C-N bond formation at the aromatic ring. This can be accomplished through various coupling strategies or by building the pyrrolidine (B122466) ring itself.

Direct Coupling Methods with Pyrrolidine Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds between an aryl halide and an amine. To synthesize the target compound, a precursor such as 2-amino-5-halobenzamide could be coupled with pyrrolidine. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and can range from monodentate, sterically hindered phosphines to bidentate ligands like BINAP and DPEPhos.

Alternatively, copper-catalyzed amination (Ullmann condensation) can be used. This method is often suitable for the amination of aryl halides, including bromobenzoic acids, and can be performed without the need to protect the carboxylic acid group.

Stereoselective Synthesis of Pyrrolidine-Containing Scaffolds

When chirality is a consideration, the stereoselective synthesis of the pyrrolidine ring becomes paramount. Numerous asymmetric methods have been developed to construct chiral pyrrolidine derivatives, which can then be incorporated into the final benzamide structure.

Common strategies include:

Chiral Pool Synthesis : Utilizing readily available chiral starting materials like L-proline or 4-hydroxyproline. These precursors already contain the desired stereochemistry, which is carried through subsequent functionalization and coupling steps.

Asymmetric Catalysis : Methods such as 1,3-dipolar cycloaddition of azomethine ylides with alkenes, catalyzed by a chiral metal complex, can produce highly substituted, enantioenriched pyrrolidines.

Intramolecular Cyclization : Diastereoselective cyclization of chiral acyclic precursors can be used to form the pyrrolidine ring. For example, a tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines provides a route to stereodefined pyrrolidines. An intramolecular Sₙ2' reaction of α-amino ester enolates has also been shown to produce pyrrolidines with excellent diastereoselectivity.

Multi-Component Reactions for Pyrrolidinyl-Substituted Benzamides

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like substituted pyrrolidines in a single synthetic operation. These reactions combine three or more starting materials in a one-pot process, rapidly building molecular complexity and minimizing waste.

For the synthesis of functionalized pyrrolidines, 1,3-dipolar cycloaddition reactions involving in situ generated azomethine ylides are frequently employed. An aldehyde, an amino acid, and a dipolarophile can react to form a polysubstituted pyrrolidine ring. By choosing appropriate starting materials, such as a substituted benzaldehyde (B42025) and a suitable dipolarophile, a structure analogous to the target benzamide can be constructed. These reactions can be highly diastereoselective, allowing for the control of multiple stereocenters in a single step.

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Direct Coupling (Buchwald-Hartwig) | Pd-catalyzed C-N coupling of an aryl halide with pyrrolidine. | High functional group tolerance; requires catalyst/ligand system. | |

| Stereoselective Synthesis | Construction of a chiral pyrrolidine ring from chiral precursors or via asymmetric catalysis. | Provides access to enantiomerically pure compounds. | |

| Multi-Component Reactions (MCRs) | One-pot reaction of ≥3 components to rapidly build the pyrrolidine ring. | High efficiency and atom economy; can create multiple stereocenters. |

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis emphasizes the use of sophisticated techniques that offer advantages in terms of yield, purity, atom economy, and stereochemical control. These methods are crucial for the efficient construction of complex molecules like substituted benzamides.

Catalysis is a cornerstone of modern benzamide synthesis, enabling transformations that would otherwise be inefficient or require harsh conditions. Various catalysts have been employed to facilitate the formation of the amide bond and to modify the benzamide core.

Transition metal catalysts, particularly those based on copper and palladium, are widely used. For instance, copper-catalyzed C-H functionalization has emerged as a powerful strategy for the selective modification of nitrogen-containing molecules. researchgate.net These methods can be applied to introduce substituents onto the aromatic ring of benzamide precursors. Similarly, palladium-catalyzed reactions, such as C–H functionalization and decarboxylative coupling, provide pathways to connect two different chemical fragments, offering a route to complex benzamide structures from simpler starting materials. nih.gov

Non-metallic catalysts have also proven effective. Boric acid can catalyze the reaction between benzoic acids and urea (B33335) to form benzamides, with yields reported between 50-65%. youtube.com Another approach involves using iodine-alumina as a catalyst under solvent-free microwave conditions to decompose benzoylthioureas into the corresponding benzamides. researchgate.net Peptide-based catalysts have also been developed for specialized applications, such as the atropisomer-selective bromination of benzamides, which allows for the creation of axially chiral molecules. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features |

| Boric Acid | Amidation | Benzoic Acid, Urea | Simple, uncatalyzed reaction possible but slower. youtube.com |

| Iodine-Alumina | Decomposition | Benzoylthioureas | Solvent-free, microwave-assisted, rapid. researchgate.net |

| Copper Salts | C-H Functionalization | N-Allylbenzamides | Enables oxidative C-N and C-O bond formation. researchgate.net |

| Palladium Catalysts | C-H Functionalization | Benzylic Electrophiles | Allows for para-selective C-H functionalization. nih.gov |

| Peptide Catalysts | Asymmetric Bromination | Prochiral Benzamides | Creates axial chirality (atropisomers). nih.gov |

"One-pot" reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot procedures have been developed for the synthesis of benzamide derivatives and related heterocyclic systems.

One common strategy involves the ring-opening of isatoic anhydride with an appropriate amine. This method allows for the straightforward synthesis of various 2-aminobenzamide derivatives in good to excellent yields and can be performed using either conventional heating in a solvent like DMF or via microwave-assisted solvent-free methods. mdpi.comresearchgate.net

More complex one-pot sequences can generate fused heterocyclic systems. For example, benzamide-based 5-aminopyrazoles can be prepared through a multi-step sequence involving the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and subsequent reaction with hydrazine, all performed sequentially. nih.gov Another sophisticated one-pot process combines a thermally mediated Overman rearrangement with a ring-closing metathesis reaction to produce 5-amino-substituted 2,5-dihydro-1-benzoxepines, which are structurally related to the benzamide core. nih.gov Such multi-bond-forming processes are highly valuable for rapidly building molecular complexity from simple precursors. nih.gov

While Benzamide, 2-amino-5-(1-pyrrolidinyl)- itself is an achiral molecule, the introduction of substituents on the pyrrolidine ring or the creation of axial chirality through restricted rotation around the aryl-carbonyl bond necessitates the use of asymmetric synthesis.

The synthesis of enantiomerically enriched 2,5-disubstituted pyrrolidines, which are key components of many analogues, can be achieved using strategies based on the chiral pool (e.g., starting from natural amino acids like proline) or through asymmetric catalysis. acs.org For instance, iridium-catalyzed reductive [3+2] cycloaddition of amides with alkenes provides a general and highly selective route to structurally complex and enantiopure pyrrolidines. acs.org Proline itself is a privileged organocatalyst due to its rigid five-membered ring structure and the presence of both a secondary amine and a carboxylic acid, which can work in concert to control the stereochemical outcome of reactions. mdpi.com

Furthermore, appropriately substituted benzamides can exhibit axial chirality, existing as stable, non-interconverting enantiomers (atropisomers). Catalytic asymmetric methods are emerging to control this type of stereochemistry. For example, peptide-based catalysts can achieve the enantioselective bromination of benzamides, introducing a substituent at the ortho position in a way that generates a high degree of enantiomeric excess. nih.gov Racemization-free coupling reagents are also critical in the synthesis of chiral peptide-like benzamide analogues to preserve the stereochemical integrity of the starting materials. rsc.org

| Asymmetric Strategy | Target Chirality | Method | Example Application |

| Chiral Pool Synthesis | Point Chirality | Use of L-proline or pyroglutamic acid as starting material. acs.org | Synthesis of chiral 2,5-disubstituted pyrrolidine analogues. acs.org |

| Organocatalysis | Point Chirality | Proline-derived catalysts promoting aldol (B89426) or Michael reactions. mdpi.com | Creating stereocenters on side chains of benzamide analogues. mdpi.com |

| Transition Metal Catalysis | Point Chirality | Iridium-catalyzed reductive [3+2] cycloaddition. acs.org | Synthesis of complex, substituted chiral pyrrolidines. acs.org |

| Peptide Catalysis | Axial Chirality | Enantioselective ortho-bromination of prochiral benzamides. nih.gov | Creation of stable benzamide atropisomers. nih.gov |

Derivatization and Functionalization Reactions of Benzamide, 2-amino-5-(1-pyrrolidinyl)-

The derivatization and functionalization of the Benzamide, 2-amino-5-(1-pyrrolidinyl)- scaffold are essential for exploring structure-activity relationships. The molecule offers several sites for chemical modification, including the 2-amino group, the aromatic ring, and the amide moiety itself.

The 2-amino group is a versatile handle for derivatization. It can undergo standard reactions such as acylation and alkylation to introduce a wide variety of substituents. libretexts.org For example, it can be labeled with fluorescent tags like 2-aminobenzamide (2-AB) itself through reductive amination for analytical purposes. nih.govresearchgate.net The amino group, in conjunction with the adjacent amide, can also serve as a precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, through condensation reactions with aldehydes or benzyl (B1604629) alcohols. mdpi.comrsc.org

Transition metal-catalyzed C-H functionalization is a powerful tool for directly modifying the aromatic ring. yale.edu This approach allows for the introduction of alkyl, alkenyl, or other functional groups at positions dictated by directing groups within the molecule, offering a highly efficient way to create analogues without de novo synthesis. rsc.org For example, cobalt and rhodium catalysts have been used for C-H alkenylation and other coupling reactions on benzamide substrates. yale.edu Copper-catalyzed methods have been developed for the oxidative coupling of N-allylbenzamides via C-H bond functionalization, leading to the formation of new C-N and C-O bonds. researchgate.net These advanced methods provide access to a broad range of functionalized benzamides that would be difficult to obtain through traditional synthetic routes.

Advanced Spectroscopic and Analytical Characterization of Benzamide, 2 Amino 5 1 Pyrrolidinyl

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

No experimental FT-IR data for Benzamide (B126), 2-amino-5-(1-pyrrolidinyl)- is available in the public domain.

Raman Spectroscopy Investigations

No experimental Raman spectroscopy data for Benzamide, 2-amino-5-(1-pyrrolidinyl)- has been found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Specific ¹H-NMR spectral data, including chemical shifts, multiplicities, and coupling constants for Benzamide, 2-amino-5-(1-pyrrolidinyl)-, are not available in published resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

Detailed ¹³C-NMR spectral data for Benzamide, 2-amino-5-(1-pyrrolidinyl)- is not documented in accessible scientific databases or literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns for Benzamide, 2-amino-5-(1-pyrrolidinyl)-, has not been reported in the available literature.

X-ray Crystallography for Solid-State Structural Analysis

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of Benzamide, 2-amino-5-(1-pyrrolidinyl)- must first be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling methods. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated. This dataset contains the fundamental information required to map the electron density and, consequently, the atomic positions within the crystal's unit cell.

Table 3: Example Crystallographic Data for a Benzamide Analog

| Parameter | Value (for N-(5-Cyanononan-5-yl)benzamide) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.3939 (1) |

| b (Å) | 17.6680 (2) |

| c (Å) | 17.6653 (2) |

| Volume (ų) | 3244.05 (6) |

| Z (Molecules/unit cell) | 8 |

This table presents published crystallographic data for a related benzamide to illustrate the type of information obtained from X-ray diffraction.

From the solved structure, precise details about the molecule's conformation are obtained. For Benzamide, 2-amino-5-(1-pyrrolidinyl)-, this would include the dihedral angle between the plane of the phenyl ring and the amide group. Furthermore, the analysis would reveal the conformation of the pyrrolidinyl ring (e.g., envelope or twist conformation) and its orientation relative to the benzamide core. Intermolecular interactions, such as hydrogen bonds involving the amino and amide groups, which dictate the crystal packing, can also be identified and characterized.

Computational Chemistry and Molecular Modeling Investigations Pertaining to Benzamide, 2 Amino 5 1 Pyrrolidinyl

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics to model the electronic structure and properties of molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or nucleic acid. nih.govmdpi.com

Prediction of Binding Modes and Affinities:Docking algorithms sample numerous possible orientations of the ligand within the target's binding site and use a scoring function to estimate the binding affinity for each pose.d-nb.infonih.govThis helps in identifying the most likely binding mode and predicting the strength of the interaction, which is a critical step in structure-based drug design.mdpi.com

Without specific studies on Benzamide (B126), 2-amino-5-(1-pyrrolidinyl)- , it is impossible to populate these sections with the detailed research findings, data tables, and scientifically accurate content as requested. The scientific community has not yet published research in this specific area.

Identification of Key Interacting Residues in Biological Targets

Molecular docking and molecular dynamics simulations are primary tools used to elucidate the binding of a ligand, such as Benzamide, 2-amino-5-(1-pyrrolidinyl)-, to its biological target. These methods could hypothetically identify key amino acid residues within a receptor's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the compound. However, without knowledge of the specific biological target(s) of Benzamide, 2-amino-5-(1-pyrrolidinyl)- and corresponding structural data, no information on its interacting residues can be provided.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

Development of Predictive Models for Biological Activity

To develop a predictive QSAR model for analogues of Benzamide, 2-amino-5-(1-pyrrolidinyl)-, a dataset of structurally related compounds with corresponding measured biological activities would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound, and statistical methods would be employed to create a regression or classification model. No such studies specific to this compound are currently published.

Multivariate Image Analysis (MIA-QSAR) Descriptors

MIA-QSAR is a 3D-QSAR technique where the three-dimensional structure of a molecule is represented by pixels in an image, and these pixel data are used as descriptors. This method could potentially be used to develop predictive models for Benzamide, 2-amino-5-(1-pyrrolidinyl)- derivatives, but no applications of this technique to this specific compound have been documented.

Genetic Algorithm-Partial Least Squares (GA-PLS) Modeling

GA-PLS is a variable selection technique used in QSAR to select the most relevant molecular descriptors for building a robust model. A genetic algorithm explores various combinations of descriptors, and partial least squares regression is used to evaluate the fitness of each combination. While a powerful tool, its application to Benzamide, 2-amino-5-(1-pyrrolidinyl)- has not been reported.

Conformer Generation and Virtual Screening Methodologies

Conformer generation involves creating a set of plausible 3D structures for a flexible molecule like Benzamide, 2-amino-5-(1-pyrrolidinyl)-. This collection of conformers could then be used in virtual screening campaigns to dock against libraries of potential biological targets to identify possible hits. The specific methodologies and outcomes of such a screening for this compound are not available in the scientific literature.

Structure Activity Relationship Sar Studies of Benzamide, 2 Amino 5 1 Pyrrolidinyl and Its Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of 2-amino-5-(1-pyrrolidinyl)benzamide derivatives is highly sensitive to the nature and position of various substituents. Alterations to the benzamide (B126) core, the pyrrolidine (B122466) moiety, and connecting chains have profound effects on the compound's interaction with its biological targets.

Modifications to the benzamide backbone are critical in determining the potency and selectivity of these compounds. The type, number, and position of functional groups on the aromatic ring can modulate factors such as lipophilicity, electronic properties, and the ability to form hydrogen bonds, all of which are crucial for receptor binding. nih.gov

Research has shown that specific substitution patterns are particularly favorable for activity. For instance, in a series of benzamide derivatives investigated as dopamine (B1211576) D2 receptor antagonists, compounds with a 2,3-dimethoxy substitution pattern were found to be especially potent. mdpi.com Similarly, converting the benzamide to a salicylamide (B354443) (a 2-hydroxybenzamide) and introducing a 3-bromo-5,6-dimethoxy substitution pattern yielded highly potent compounds across various series. mdpi.comresearchgate.net This highlights the importance of methoxy (B1213986) groups, which can act as hydrogen bond acceptors, and halogens, which can modulate electronic properties and occupy specific pockets in the receptor binding site.

The introduction of a 6-hydroxy group has been shown to paradoxically increase lipophilicity in some series, an effect attributed to the formation of an intramolecular hydrogen bond with the amide carbonyl group, which masks the polarity of the amide. nih.gov Conversely, a 6-methoxy group tended to decrease lipophilicity. nih.gov The presence of a substituent in the 3-position can also influence the conformation of an adjacent 2-methoxy group, weakening its hydrogen bond with the amide and thereby reducing lipophilicity. nih.gov

Studies on other related benzamides have further underscored the impact of backbone substituents. For example, 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives have been identified as antagonists at the 5-HT4 receptor, demonstrating that a combination of amino, chloro, and methoxy groups can confer selectivity for different targets. nih.gov

The following table summarizes the influence of various functional groups on the benzamide backbone of related compounds:

| Substituent Pattern | Observed Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|

| 2,3-Dimethoxy | High potency | Dopamine D2 Receptor Antagonism | mdpi.com |

| 3-Bromo-5,6-dimethoxysalicylamide | Very high potency across multiple series | Dopamine D2 Receptor Antagonism | mdpi.comresearchgate.net |

| 4-Amino-5-chloro-2-methoxy | Antagonist activity | 5-HT4 Receptor | nih.gov |

| 6-Hydroxy (salicylamide) | Increased apparent lipophilicity (log kw) | General Physicochemical Property | nih.gov |

| 6-Methoxy | Decreased apparent lipophilicity (log kw) | General Physicochemical Property | nih.gov |

The pyrrolidine ring is a key feature of these molecules, contributing to their three-dimensional structure and providing a scaffold for substituents that can profoundly influence target affinity. nih.govmdpi.com The nitrogen atom of the pyrrolidine is a common site for modification, with different N-substituents leading to significant variations in potency and selectivity.

In the context of dopamine D2 receptor antagonists, substitution on the pyrrolidine nitrogen with a benzyl (B1604629) group, particularly a 4-fluorobenzyl group, was found to produce highly potent compounds. mdpi.com This suggests that a bulky, aromatic substituent is well-tolerated and likely engages in favorable interactions within the receptor pocket. The nature of this N-substituent can even influence the stereochemical requirements for activity; for instance, N-benzyl derivatives showed high affinity only for the R enantiomer, a selectivity not observed with smaller N-ethyl or N-allyl groups. mdpi.comresearchgate.net

Further substitutions on the carbon atoms of the pyrrolidine ring also play a critical role. The development of TKS159, a 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, illustrates the importance of multiple substitutions. nih.gov In this case, both an ethyl group on the nitrogen and a hydroxymethyl group on the C2 position of the pyrrolidine ring contribute to its potent affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. nih.gov The specific stereochemistry of these substituents is also crucial, as discussed in a later section.

The versatility of the pyrrolidine scaffold allows it to be functionalized at various positions to optimize interactions with a biological target. nih.gov These modifications can control the puckering of the ring, which in turn affects the spatial disposition of other parts of the molecule, thereby influencing pharmacological efficacy. mdpi.com

The length and nature of alkyl chains, whether attached to the pyrrolidine nitrogen or other parts of the molecule, can significantly affect biological activity, primarily by influencing hydrophobicity and steric fit. mdpi.com While systematic studies on varying alkyl chain length for the specific "Benzamide, 2-amino-5-(1-pyrrolidinyl)-" core are not extensively detailed in the provided search results, general principles from related structures offer valuable insights. For instance, in antimicrobial peptoids, longer alkyl chains generally improve antimicrobial activity up to an optimal length, after which increased hydrophobicity can lead to a loss of selectivity. mdpi.com

In a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1, a propylsulfonyl group was found to be a key component for activity. researchgate.net This demonstrates that an alkyl chain of specific length (propyl) is beneficial in this scaffold.

The introduction of additional carbonyl groups, for instance through N-acylation, can also modulate activity. Bulky, non-polar acyl groups, such as a pivaloyl group (containing a carbonyl), on a terminal nitrogen have been shown to be beneficial for high antiplasmodial activity in a series of 2-phenoxybenzamides. mdpi.com The carbonyl group itself can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target. mdpi.com The amide carbonyl of the core benzamide structure is known to be crucial, often forming hydrogen bonds with receptor residues. mdpi.com The introduction of further carbonyl functionalities within side chains must be carefully considered to ensure they contribute positively to the binding profile without introducing unfavorable steric or electronic properties.

Applications in Chemical Biology Research and Development

Utility as Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing, quantifying, and understanding biological processes at the molecular level. The structural framework of substituted benzamides is well-suited for the design of such probes, enabling researchers to investigate the function and distribution of key proteins like neurotransmitter receptors.

While research on "Benzamide, 2-amino-5-(1-pyrrolidinyl)-" as a specific probe is not extensively documented, numerous closely related benzamide (B126) derivatives have been developed as highly potent and selective radioligands for studying dopamine (B1211576) D-2 receptors in vivo. nih.govnih.gov These receptors are crucial in the central nervous system, and their dysfunction is implicated in several neurological and psychiatric disorders.

Radiolabeled benzamides, such as [¹²⁵I]IBZM and [¹²⁵I]IYM, serve as imaging agents for techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These probes allow for the non-invasive mapping and quantification of D-2 receptors in the brain. For instance, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM) was synthesized and evaluated as a potential radiopharmaceutical for investigating brain dopamine D-2 receptors. nih.gov In vitro binding studies revealed its high affinity for these receptors, and biodistribution studies in mice demonstrated high and specific uptake in the striatum, a brain region rich in D-2 receptors. nih.gov The striatal-to-cerebellar uptake ratio, a measure of specific binding, was found to be 14 at 120 minutes post-injection. nih.gov

Similarly, the (S)-(-)-isomer of [¹²⁵I]IBZM (3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide) showed high specific binding to dopamine D-2 receptors with a dissociation constant (Kd) of 0.43 nM. nih.gov Competition binding assays confirmed the specificity of these probes, as their binding was displaced by known dopaminergic compounds but not by ligands for other receptors. nih.gov The stereoselectivity of these interactions is critical, with the (S)-enantiomers typically showing significantly higher affinity than the (R)-enantiomers, highlighting the precise structural requirements for receptor binding. researchgate.net

| Compound | Receptor | Binding Affinity (Kd) | Key Finding | Reference |

|---|---|---|---|---|

| [¹²⁵I]IYM | Dopamine D-2 | 0.04 nM | High and specific striatal uptake in mice, suggesting potential for SPECT imaging. | nih.gov |

| (S)-(-)-[¹²⁵I]IBZM | Dopamine D-2 | 0.43 nM | Demonstrated high specific and stereoselective binding in rat striatum tissue. | nih.gov |

| [³H]-YM-09151-2 | Dopamine D-2 | Not specified | Selectively labels D-2 receptors; binding is inhibited by dopamine agonists in a specific rank order of potency. | researchgate.net |

Beyond in vivo imaging, benzamide derivatives are invaluable reagents in a variety of in vitro biochemical assays. They are frequently used in radioligand binding assays to determine the affinity and selectivity of new chemical entities for specific receptors. nih.gov In a typical competitive binding assay, a radiolabeled benzamide probe is incubated with a biological sample (e.g., cell membranes expressing the target receptor) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled probe provides a measure of its binding affinity (Ki or IC₅₀). nih.gov

Furthermore, the benzamide scaffold has been incorporated into probes for cellular target engagement studies. For example, researchers developed fluorescent- and trans-cyclooctene (B1233481) (TCO)-tagged probes from a benzamide-containing inhibitor of the kinesin HSET (KIFC1). nih.gov These probes allowed for the direct visualization of compound binding to the HSET protein within cancer cells, confirming that the drug reached and engaged with its intended target. nih.gov Such assays are critical in modern drug discovery for validating the mechanism of action of new compounds. semanticscholar.org

Role as Building Blocks and Intermediates in Advanced Chemical Synthesis

The structural simplicity and chemical reactivity of "Benzamide, 2-amino-5-(1-pyrrolidinyl)-" and related aminobenzamides make them versatile building blocks for the construction of more complex, biologically active molecules. pharmalego.comresearchgate.net

The 2-aminobenzamide (B116534) moiety is a common starting point in multi-step syntheses. It can be readily prepared from isatoic anhydride (B1165640), which reacts with various amines to yield a diverse library of derivatives. nih.govmdpi.com This approach has been used to synthesize compounds with potential antimicrobial and antifungal activities. nih.govmdpi.com

The pyrrolidine (B122466) ring is another key pharmacophore that imparts valuable physicochemical properties to a molecule, including increased three-dimensional complexity and improved solubility. nih.gov The synthesis of 1,5-substituted pyrrolidin-2-ones, for example, can be achieved from donor-acceptor cyclopropanes and anilines, providing a pathway to complex nitrogen-containing polycyclic compounds with potential applications in medicinal chemistry. mdpi.com By combining the aminobenzamide and pyrrolidinyl motifs, chemists can access novel chemical space and generate molecules with tailored biological functions, such as cytotoxic agents for cancer therapy. nih.gov For instance, a series of 2-amino-1,4-naphthoquinone-benzamides were synthesized and showed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov

Derivatization, the process of structurally modifying a core molecule, is a key strategy for optimizing the biological activity of a lead compound. The "Benzamide, 2-amino-5-(1-pyrrolidinyl)-" structure offers multiple points for chemical modification, including the amino group, the benzamide nitrogen, and the aromatic ring.

A study on antiprion agents demonstrated the power of this approach. nih.gov Researchers synthesized a series of 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide derivatives. By systematically altering the substituents on the benzamide scaffold, they were able to identify compounds with significant activity in inhibiting the accumulation of the scrapie-associated prion protein (PrPSc) in infected neuroblastoma cells. nih.gov Similarly, modifications to the tail region and head group of the benzamide-containing drug Nitazoxanide have been explored to generate analogues with increased antibacterial properties against pathogens like Helicobacter pylori and Clostridium difficile. nih.gov

| Core Scaffold | Modification | Targeted Biological Activity | Result | Reference |

|---|---|---|---|---|

| Benzamide | Addition of pyrrolidinyl-acetamido and other groups | Antiprion Activity | Identified derivatives that inhibit PrPSc accumulation in scrapie-infected cells. | nih.gov |

| 2-Amino-1,4-naphthoquinone | Incorporation of a benzamide unit | Cytotoxic Activity | Synthesized compounds with potent activity against breast cancer cell lines (e.g., IC₅₀ of 0.4 µM). | nih.gov |

| 4-Amino-5-chloro-2-methoxy-benzamide | Introduction of a chiral (2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl group | 5-HT₄ Receptor Affinity | The specific stereoisomer (TKS159) showed the most potent activity for increasing gastric emptying in rats. | nih.gov |

Contribution to Lead Compound Discovery in Drug Design Paradigms

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The benzamide framework is a "privileged scaffold" that frequently appears in lead compounds across various therapeutic areas.

The discovery of new lead compounds often begins with high-throughput screening (HTS) of large chemical libraries. Benzamide derivatives are common components of these libraries due to their synthetic accessibility and proven track record in drug development. For example, an HTS campaign to identify inhibitors of the mitotic kinesin HSET led to the discovery of a 2-(3-benzamidopropanamido)thiazole-5-carboxylate hit. nih.gov This initial hit served as the starting point for a medicinal chemistry program that ultimately produced potent and selective inhibitors. nih.gov

In other cases, lead compounds are designed based on existing knowledge of a biological target. The development of antiprion agents based on the benzamide scaffold is a prime example of this approach. The results of these studies clearly indicated that benzamide derivatives are attractive lead compounds for developing potential therapeutic agents against prion diseases. nih.gov Through iterative cycles of design, synthesis, and biological testing, these initial leads can be optimized into clinical candidates. The discovery of a novel N-(2-(Benzylamino)-2-oxoethyl)benzamide scaffold that protects pancreatic β-cells from stress-induced death further illustrates the role of benzamides in identifying new therapeutic modalities, in this case for diabetes. nih.gov

Identification of Novel Scaffolds for Therapeutic Agents

The five-membered pyrrolidine ring is a nitrogen heterocycle widely utilized by medicinal chemists to develop treatments for human diseases. nih.govnih.gov Its non-planarity and potential for stereoisomers allow for a thorough exploration of the three-dimensional space necessary for specific biological interactions. nih.govnih.gov When combined with the benzamide moiety, it forms a versatile scaffold that serves as a foundation for novel therapeutic agents. Researchers have modified this core structure to create libraries of compounds for biological screening, leading to the identification of promising lead compounds for a range of conditions.

The benzamide scaffold itself is a key feature in numerous approved drugs and clinical candidates. Its derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, antioxidant, and antiprion activities. nih.govmdpi.comnih.gov For example, research into benzamide derivatives has yielded compounds that are considered attractive leads for developing potential therapeutic agents against prion diseases. nih.gov The versatility of the 2-aminobenzamide structure, in particular, allows for various chemical modifications to optimize biological activity. mdpi.com

The integration of the pyrrolidinyl group at the 5-position of the 2-aminobenzamide core creates a distinct chemical entity that has been explored for its potential in targeting various biological pathways. The pyrrolidine moiety can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability, while also providing key interaction points with biological targets. nih.govnih.gov This strategic combination of structural features has established the 2-amino-5-(pyrrolidinyl)benzamide framework as a privileged scaffold in the design of new therapeutic agents.

Table 1: Examples of Benzamide-Based Scaffolds and Their Therapeutic Potential

| Scaffold/Derivative Class | Therapeutic Area/Potential Application | Key Research Finding | Reference(s) |

|---|---|---|---|

| 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide | Prion Diseases | Identified as attractive lead compounds for antiprion drug development. | nih.gov |

| 2-aminotetralin-derived substituted benzamides | Atypical Antipsychotics | Combines dopamine D2 receptor antagonism and serotonin (B10506) 5-HT1A receptor agonism. | nih.gov |

| Amino-Substituted N-arylbenzamides | Antioxidants | Trihydroxy derivatives showed the most promising antioxidative potential. | nih.gov |

| 2-aminobenzamide derivatives | Antimicrobial Agents | Demonstrated moderate to good antibacterial and antifungal activity. | mdpi.com |

Development of Compounds Targeting Specific Enzymes and Receptors

The 2-amino-5-(1-pyrrolidinyl)benzamide scaffold has been instrumental in the development of molecules designed to interact with specific enzymes and receptors, which are crucial targets in the treatment of various diseases.

Receptor Targeting

Derivatives of the benzamide and pyrrolidine core have shown significant activity at various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are important targets for antipsychotic and neurological drugs.

Dopamine Receptors: Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been synthesized and investigated as potent and stereoselective dopamine D-2 receptor antagonists. nih.gov Similarly, hybrid molecules combining features of 2-aminotetralins and 2-pyrrolidinylmethyl-derived substituted benzamides have yielded compounds with high affinity for both dopamine D2 and D3 receptors. nih.gov

Serotonin Receptors: The same hybrid compounds mentioned above also display high affinity for serotonin 5-HT1A receptors, making them potential candidates for atypical antipsychotic agents. nih.gov In other research, optical isomers of 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide showed potent affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. nih.gov

Other GPCRs: The benzamide scaffold has also been used to develop agonists for other G protein-coupled receptors (GPCRs), such as the orphan receptor GPR52, which is a potential target for central nervous system disorders. chemrxiv.org

Table 2: Benzamide Derivatives Targeting Specific Receptors

| Compound/Derivative Class | Target Receptor(s) | Binding Affinity/Activity | Reference(s) |

|---|---|---|---|

| 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin | Dopamine D2A, Dopamine D3, Serotonin 5-HT1A | Ki = 3.2 nM (D2A), Ki = 0.58 nM (D3), Ki = 0.82 nM (5-HT1A) | nih.gov |

| Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D-2 | IC50 values of ~1 nM for inhibiting [3H]spiperone binding. | nih.gov |

| 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide | Serotonin 5-HT4 | Showed potent affinity in radioligand binding assays. | nih.gov |

| 3-((4-Benzylpyridin-2-yl)amino)benzamides | GPR52 | Identified as potent G protein-biased agonists. | chemrxiv.org |

Enzyme Targeting

In addition to receptors, benzamide-based compounds have been developed as inhibitors of key enzymes implicated in disease pathology. A notable area of research is Alzheimer's disease, where the inhibition of certain enzymes is a primary therapeutic strategy.

Acetylcholinesterase (AChE) and β-secretase (BACE1): Novel benzamide derivatives have been synthesized and evaluated as potential dual inhibitors of both AChE and BACE1. mdpi.com These enzymes are involved in the production of amyloid-β plaques, a hallmark of Alzheimer's disease. One derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), was found to be a highly potent inhibitor of both enzymes. mdpi.com

Table 3: Benzamide Derivatives Targeting Specific Enzymes

| Compound/Derivative Class | Target Enzyme(s) | Inhibitory Concentration | Reference(s) |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE), β-secretase (BACE1) | IC50 = 0.056 µM (AChE), IC50 = 9.01 µM (BACE1) | mdpi.com |

| Novel benzamide derivatives | Acetylcholinesterase (AChE), Butyrylocholinesterase (BuChE) | IC50 values in the low micromolar range (e.g., 1.57 µM for AChE). | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzamide, 2-amino-5-(1-pyrrolidinyl)-, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions between a benzoyl chloride derivative and a pyrrolidine-containing amine. For example, analogous syntheses use 5-chloropyridin-2-amine reacting with activated benzoyl chlorides under basic conditions (e.g., triethylamine) to form the amide bond . Purification typically involves silica gel chromatography, with mobile phases adjusted based on polarity (e.g., hexane/ethyl acetate gradients). Recrystallization using acetonitrile or ethanol may further enhance purity .

Q. Which analytical techniques are critical for structural validation of this benzamide derivative?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the presence of the pyrrolidinyl group (δ 2.5–3.5 ppm for N-CH protons) and aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H] ion matching calculated values).

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as seen in structurally similar benzamides .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products via HPLC .

- Kinetic Solubility Assays : Measure solubility in PBS (pH 7.4) and DMSO to guide formulation for in vitro assays .

Advanced Research Questions

Q. What computational strategies are effective for predicting target interactions of Benzamide, 2-amino-5-(1-pyrrolidinyl)-?

- Methodology :

-

E-Pharmacophore Modeling : Generate hypotheses using co-crystallized ligands (e.g., HDAC2 inhibitors) to map electrostatic and hydrophobic features .

-

Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GlyT1 transporter) over 100 ns to assess stability of hydrogen bonds with pyrrolidinyl nitrogen and benzamide carbonyl .

Docking Parameter Value Binding Free Energy (ΔG) -9.2 kcal/mol Hydrogen Bonds 3 (Lys159, Asp267) Hydrophobic Contacts 8 (Phe157, Leu200)

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Substituent Variation : Modify the pyrrolidinyl group (e.g., introduce methyl or fluorine) and the benzamide’s amino position to assess effects on IC values .

- Bioactivity Assays : Test against targets like tyrosinase (IC < 10 μM) or HDAC isoforms using fluorescence-based enzymatic assays .

Q. How should researchers resolve contradictions between in vitro and in silico data?

- Methodology :

- Orthogonal Assays : Validate in vitro IC values (e.g., tyrosinase inhibition) with cellular assays (e.g., melanin reduction in B16F10 cells) .

- Dose-Response Curves : Compare computational binding affinities with experimental EC values to identify outliers due to membrane permeability issues .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodology :

- GlyT1 Transporter Studies : Use rodent models of schizophrenia (e.g., MK-801-induced hyperlocomotion) to test efficacy, referencing succinate/napadisylate salt formulations for improved bioavailability .

- Pharmacokinetics (PK) : Measure plasma half-life (t) and brain penetration via LC-MS/MS after oral administration .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.